molecular formula C5H9ClN4O B11772234 3-Hydrazinyl-6-methoxypyridazine hydrochloride

3-Hydrazinyl-6-methoxypyridazine hydrochloride

Cat. No.: B11772234
M. Wt: 176.60 g/mol
InChI Key: LVFCHKBGXPIIKG-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methoxypyridazine hydrochloride (CAS: 99419-04-2) is a pyridazine derivative featuring a hydrazinyl (-NHNH₂) group at position 3 and a methoxy (-OCH₃) group at position 6. Its molecular formula is C₅H₈N₄O·HCl (MW: 176.60), with a polar structure (SMILES: COC1=CC=C(NN)N=N1) that enhances aqueous solubility in its hydrochloride salt form . This compound is synthesized via nucleophilic substitution, where hydrazine hydrate replaces a chlorine atom in a chlorinated pyridazine precursor, analogous to methods described for related hydrazinylpyridazines .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

(6-methoxypyridazin-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-10-5-3-2-4(7-6)8-9-5;/h2-3H,6H2,1H3,(H,7,8);1H

InChI Key

LVFCHKBGXPIIKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-6-methoxypyridazine hydrochloride typically involves the reaction of 3-chloro-6-methoxypyridazine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization .

Industrial Production Methods

Industrial production methods for 3-Hydrazinyl-6-methoxypyridazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-6-methoxypyridazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Hydrazinyl-6-methoxypyridazine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-methoxypyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups Solubility & Stability
3-Hydrazinyl-6-methoxypyridazine HCl Hydrazinyl (3), Methoxy (6) C₅H₈N₄O·HCl 176.60 Hydrazine, Methoxy High aqueous solubility (HCl salt)
3-Chloro-6-hydrazinopyridazine Hydrazinyl (3), Chloro (6) C₄H₅ClN₄ 144.56 Hydrazine, Chloro Moderate solubility; reactive chloro
6-Methoxypyridazine-3-carboxylic acid Carboxylic acid (3), Methoxy (6) C₆H₆N₂O₃ 154.12 Carboxylic acid, Methoxy Polar, water-soluble (acid form)
3-Chloro-6-piperazinopyridazine HCl Piperazinyl (6), Chloro (3) C₈H₁₂Cl₂N₄ 235.11 Piperazine, Chloro Enhanced lipophilicity (piperazine)

Key Observations :

  • Hydrazinyl vs. Chloro: Replacing chloro with hydrazinyl (e.g., 3-Chloro-6-hydrazinopyridazine → target compound) increases polarity and reactivity, favoring interactions with biological targets .
  • Methoxy vs. Carboxylic Acid : The methoxy group in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., 6-methoxypyridazine-3-carboxylic acid), impacting bioavailability and binding modes .
  • Salt Forms: Hydrochloride salts (target compound, 3-Chloro-6-piperazinopyridazine HCl) improve solubility, critical for pharmaceutical applications .

Key Observations :

  • Hydrazine substitutions (target compound) typically yield 30–40%, lower than piperazine substitutions (~50%) due to competing side reactions .
  • Methoxylation (e.g., 6-methoxypyridazine-3-carboxylic acid) requires controlled conditions to avoid over-oxidation .

Key Observations :

  • The hydrazinyl group in the target compound may enable metal chelation, a feature exploited in enzyme inhibition .
  • Chloro-substituted analogues (e.g., 3-Chloro-6-hydrazinopyridazine) exhibit enhanced antimicrobial activity but higher toxicity risks .

Biological Activity

3-Hydrazinyl-6-methoxypyridazine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and biological activity data concerning this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

3-Hydrazinyl-6-methoxypyridazine hydrochloride is characterized by its hydrazine and methoxy substituents on the pyridazine ring. The chemical structure can be represented as follows:

C7H10ClN3O\text{C}_7\text{H}_{10}\text{ClN}_3\text{O}

This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related hydrazone compounds display activity against Staphylococcus aureus and Bacillus cereus, including methicillin-resistant strains . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

CompoundTarget OrganismActivity Level
3-Hydrazinyl-6-methoxypyridazineS. aureusModerate
3-Hydrazinyl-6-methoxypyridazineB. cereusHigh

The biological activity of 3-hydrazinyl-6-methoxypyridazine hydrochloride may involve several mechanisms:

  • Enzyme Inhibition : Compounds with hydrazine moieties often act as enzyme inhibitors by mimicking substrate structures.
  • Cell Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting cell wall synthesis.
  • Antioxidant Properties : Some pyridazine derivatives exhibit antioxidant activity, which can contribute to their therapeutic effects by reducing oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazine derivatives against common pathogens. The results indicated that 3-hydrazinyl-6-methoxypyridazine hydrochloride exhibited significant antibacterial activity comparable to established antibiotics like norfloxacin .

Cancer Cell Line Studies

In vitro studies involving cancer cell lines have shown that certain pyridazine derivatives can induce apoptosis in malignant cells. Although specific data on 3-hydrazinyl-6-methoxypyridazine is sparse, the promising results from related compounds suggest further investigation is warranted.

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